molecular formula C11H9F2NO B13213610 3,4-difluoro-N-(furan-2-ylmethyl)aniline

3,4-difluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B13213610
M. Wt: 209.19 g/mol
InChI Key: AOULULGNCSVLQO-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(furan-2-ylmethyl)aniline (CAS 1019546-79-2) is a high-purity chemical intermediate of significant interest in specialized organic synthesis. With a molecular formula of C11H9F2NO and a molecular weight of 209.20 g/mol, this compound features a difluoroaniline motif linked to a furanylmethyl group . This structure makes it a valuable scaffold for constructing novel molecules, particularly in the exploration of tetronamide derivatives, which are prominent in medicinal chemistry and pesticide development . Tetronamides, characterized by their push-pull electron system, are recognized as promising scaffolds for antitumoral compounds and agrochemicals, as seen in commercial products like the insecticide flupyradifurone . The presence of the furan ring also aligns with research trends focused on utilizing biomass-derived furanic compounds as building blocks for valuable nitrogen-containing products, including pharmaceuticals . This reagent is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, as it may be harmful if swallowed and cause skin and eye irritation . It is supplied with a guaranteed purity of 95% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

3,4-difluoro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9F2NO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

AOULULGNCSVLQO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 3,4 Difluoro N Furan 2 Ylmethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3,4-difluoro-N-(furan-2-ylmethyl)aniline reveals two primary strategic disconnections of the central carbon-nitrogen bond. The first disconnection, labeled as Route A , involves breaking the bond between the nitrogen atom and the furan-2-ylmethyl group. This approach suggests a synthesis from 3,4-difluoroaniline (B56902) and a suitable furan-2-ylmethyl electrophile or a reductive amination protocol involving furfural (B47365).

The second key disconnection, Route B , severs the bond between the nitrogen atom and the difluorophenyl ring. This strategy points towards a synthesis involving the coupling of furfurylamine (B118560) with a 3,4-difluorophenyl halide or a related derivative, typically through a transition metal-catalyzed cross-coupling reaction. Both strategies offer viable pathways to the target molecule, with the choice of route often depending on the availability and reactivity of the starting materials.

Precursors and Starting Materials

The successful synthesis of this compound relies on the accessibility of key precursors. For Route A , the essential starting materials are 3,4-difluoroaniline and either furfural or a derivative of furfuryl alcohol, such as 2-(chloromethyl)furan. For Route B , the required precursors are furfurylamine and a 1-halo-3,4-difluorobenzene, for instance, 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene.

The synthesis of 3,4-difluoroaniline itself can be achieved through various methods. One common approach involves the nitration of 1,2-difluorobenzene (B135520) to yield 3,4-difluoronitrobenzene, followed by reduction of the nitro group. google.comsci-hub.se Another reported method is the decarboxylation of 4,5-difluoroanthranilic acid. prepchem.com Furfural and furfurylamine are readily available bio-based chemicals, often derived from the dehydration of pentose (B10789219) sugars from biomass. nih.govtaylorfrancis.com

Established Synthetic Routes

Amination Reactions

Reductive amination represents a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds. taylorfrancis.com In the context of synthesizing this compound, this pathway involves the reaction of 3,4-difluoroaniline with furfural to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

This two-step, one-pot process can be carried out using a variety of reducing agents and catalysts. mdpi.com Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. A range of catalysts, including those based on nickel, palladium, rhodium, and ruthenium, have been shown to be effective for the reductive amination of furfural. nih.govresearchgate.netrsc.orgsandermanpub.net For instance, studies on the reductive amination of furfural with various anilines have demonstrated the utility of ruthenium pincer complexes, which can operate under base-free transfer hydrogenation conditions. mdpi.com The reaction conditions for analogous reductive aminations are summarized in the table below.

AmineAldehydeCatalyst/Reducing AgentSolventTemperature (°C)Yield (%)
Aniline (B41778)FurfuralRu-MACHO-BH / iPrOHiPrOH90>99
4-FluoroanilineFurfuralRu-MACHO-BH / iPrOHiPrOH9093
Aniline5-HydroxymethylfurfuralCuAlOx / H₂Methanol10098
AnilineFurfuralRaney Ni / H₂1,4-Dioxane13096.3

This table presents data from analogous reactions and not the specific synthesis of this compound.

Direct N-alkylation offers an alternative amination route. This method involves the reaction of 3,4-difluoroaniline as a nucleophile with an electrophilic furan-2-ylmethyl derivative, such as 2-(chloromethyl)furan or furfuryl tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the substitution. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation. While this method is straightforward, the stability of the furfuryl electrophile can be a concern, as furan (B31954) rings are susceptible to acid-catalyzed polymerization.

Carbon-Heteroatom Coupling Reactions (e.g., N-Arylation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a key strategy for N-arylation. wikipedia.orglibretexts.org This approach would involve the coupling of furfurylamine with a 1-halo-3,4-difluorobenzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and DavePhos often providing excellent results. nih.govchemrxiv.orgresearchgate.net The base, commonly a strong inorganic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), plays a crucial role in the catalytic cycle. nih.govresearchgate.net The reaction is typically performed in an inert solvent such as toluene or dioxane under an inert atmosphere. libretexts.org

A summary of typical conditions for Buchwald-Hartwig amination reactions is provided in the table below.

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)
BromobenzeneCarbazole[Pd(allyl)Cl]₂TrixiePhost-BuOLiToluene100
4-Bromo-anisoleAnilinePd(OAc)₂XPhosNaOtBuToluene100
1-Bromo-4-chloro-benzeneBenzylaminePd₂(dba)₃BINAPNaOtBuToluene80

This table presents data from analogous reactions and not the specific synthesis of this compound.

Multi-step Linear and Convergent Syntheses

The synthesis of this compound can be approached through both linear and convergent strategies, primarily centered around the formation of a C-N bond between the furan and difluorophenyl moieties.

Linear Synthesis via Reductive Amination:

A common and straightforward linear approach is the two-step reductive amination. This process involves:

Imine Formation: The initial step is the condensation reaction between furfural and 3,4-difluoroaniline to form the intermediate N-(furan-2-ylmethylene)-3,4-difluoroaniline (an imine or Schiff base). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. wikipedia.org

Reduction: The subsequent step involves the reduction of the C=N double bond of the imine to a single bond, yielding the final product, this compound.

A more streamlined variation of this is the direct reductive amination , which is a one-pot reaction where the carbonyl compound (furfural) and the amine (3,4-difluoroaniline) are mixed in the presence of a reducing agent. wikipedia.org This approach is often preferred due to its operational simplicity and improved atom economy, as it eliminates the need to isolate the intermediate imine. wikipedia.org

Convergent Synthesis:

A convergent synthesis strategy would involve the separate preparation of activated furan and aniline synthons, followed by their coupling. For instance:

Pathway A: Synthesis of 2-(halomethyl)furan (e.g., furfuryl chloride or bromide) and its subsequent reaction with 3,4-difluoroaniline via nucleophilic substitution.

Pathway B: Synthesis of a furan-based electrophile and a difluoroaniline-based nucleophile (or vice-versa) followed by a cross-coupling reaction.

While feasible, these convergent approaches can be more complex and may not offer the same efficiency and atom economy as the direct reductive amination method.

The table below outlines a plausible multi-step synthesis based on the reductive amination of furfural and 3,4-difluoroaniline.

StepReactantsReagents/ConditionsProduct
1Furfural, 3,4-DifluoroanilineAcid catalyst (e.g., acetic acid), Dehydrating agent (e.g., MgSO4) or azeotropic removal of water, Solvent (e.g., methanol, toluene)N-(furan-2-ylmethylene)-3,4-difluoroaniline (Imine intermediate)
2N-(furan-2-ylmethylene)-3,4-difluoroanilineReducing agent (e.g., NaBH4, NaBH3CN, or H2/catalyst), Solvent (e.g., methanol, ethanol)This compound

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound via reductive amination are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, pressure, and the choice of catalyst and reagents is crucial for maximizing the yield and purity of the final product.

Solvent Selection and Effects

The choice of solvent can significantly influence the rate of both imine formation and its subsequent reduction. Solvents can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst and reducing agent.

Protic Solvents: Alcohols like methanol and ethanol are commonly used and often effective for reductive aminations. They are good solvents for both the amine and carbonyl starting materials and are compatible with hydride reducing agents like sodium borohydride. gctlc.org Methanol, in particular, has been identified as an excellent solvent for reductive amination as it promotes high rates of imine and Schiff base formation.

Aprotic Polar Solvents: Solvents such as tetrahydrofuran (THF) and dioxane can also be employed. acs.org In some cases, the choice of an aprotic solvent can alter the reaction pathway; for example, in certain reactions, dioxane has been shown to favor amination over a competing reduction reaction. acs.org

Aprotic Apolar Solvents: Hydrocarbon solvents like toluene and cyclohexane are generally less common for this reaction type but can be used, particularly when azeotropic removal of water is employed to drive imine formation.

Greener Solvents: In an effort to develop more environmentally friendly protocols, solvents like ethyl acetate have been explored as alternatives to chlorinated solvents like dichloromethane and 1,2-dichloroethane. acsgcipr.org

The following table summarizes the general effects of different solvent classes on reductive amination reactions.

Solvent ClassExamplesGeneral Effects
ProticMethanol, Ethanol, WaterGenerally good for dissolving reactants and compatible with many reducing agents. Can participate in hydrogen bonding and influence reaction rates.
Aprotic PolarTetrahydrofuran (THF), Dioxane, AcetonitrileCan influence reaction pathways and selectivity. acs.org
Aprotic ApolarToluene, CyclohexaneLess common, but can be used, especially with azeotropic water removal.
"Green" SolventsEthyl Acetate, 2-PropanolOffer more environmentally benign alternatives to traditional chlorinated solvents. acsgcipr.orgresearchgate.net

Temperature and Pressure Parameters

Temperature and pressure are critical parameters, especially when using catalytic hydrogenation for the reduction step.

Temperature: The formation of the imine intermediate is often carried out at room temperature or with gentle heating. mdpi.com The subsequent reduction step's temperature depends on the reducing agent used. For hydride reagents like NaBH4, the reaction is often conducted at room temperature or below. For catalytic hydrogenation, higher temperatures may be required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the furan ring. For less nucleophilic amines, temperatures may need to be elevated to 130-200 °C to facilitate the reaction. researchgate.net

Pressure: When using H₂ gas as the reductant, the pressure of the system is a key variable. Higher pressures of hydrogen generally increase the rate of the reduction. However, the pressure needs to be optimized to ensure selectivity and to avoid over-reduction of the furan ring, if that is not desired.

Catalyst and Reagent Screening and Loading

The choice of reducing agent and catalyst is paramount for a successful reductive amination.

Reducing Agents:

Hydride Reagents: Sodium borohydride (NaBH₄) is a common, relatively mild, and inexpensive reducing agent. gctlc.orgresearchgate.net Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective reagents that are particularly effective for one-pot reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for the in-situ formation of the imine before reduction. wikipedia.orgacs.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a heterogeneous catalyst (e.g., palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, or rhodium on alumina (Rh/Al₂O₃)) is a very effective and clean method for reduction. wikipedia.orgrsc.org The choice of metal can influence selectivity; for instance, rhodium-based catalysts have shown high selectivity for the formation of furfurylamine from furfural. rsc.org Cobalt-based catalysts have also been found to be effective. researchgate.net

Catalysts for Imine Formation: The condensation of the aniline and aldehyde is often catalyzed by a weak acid, such as acetic acid. organic-chemistry.org In some protocols, Lewis acids like titanium(IV) isopropoxide have been used to promote imine formation.

The table below presents a selection of common catalysts and reagents used in reductive amination.

Reagent/CatalystTypeTypical ConditionsNotes
Sodium Borohydride (NaBH₄)Hydride Reducing AgentMethanol or Ethanol, Room TemperatureCost-effective, but can also reduce the starting aldehyde. gctlc.org
Sodium Cyanoborohydride (NaBH₃CN)Hydride Reducing AgentMethanol, pH 6-7Selective for imines over carbonyls, but generates toxic cyanide waste. wikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Hydride Reducing AgentDichloromethane, Acetic AcidMild and selective for imines. acs.org
H₂ / Palladium on Carbon (Pd/C)Catalytic HydrogenationMethanol or Ethanol, H₂ pressureWidely used, efficient, and clean. wikipedia.org
H₂ / Rhodium on Alumina (Rh/Al₂O₃)Catalytic HydrogenationAqueous Ammonia, H₂ pressure, 80°CHigh selectivity for furfurylamine synthesis. rsc.org
H₂ / Raney Cobalt (Co)Catalytic HydrogenationAqueous Ammonia, H₂ pressureEffective non-precious metal catalyst. researchgate.net

Green Chemistry Considerations in Synthesis

Reductive amination is generally considered a green synthetic method. wikipedia.org Its application to the synthesis of this compound can be further optimized with green chemistry principles in mind.

Atom Economy and Reaction Efficiency

Catalysis: The use of catalytic methods (both for imine formation and reduction) is preferable to stoichiometric reagents as it reduces waste. wikipedia.org Heterogeneous catalysts are particularly advantageous as they can be more easily separated from the reaction mixture and potentially recycled.

One-Pot Procedures: Performing the reaction in a single step without isolating intermediates saves time, energy, and solvents, and reduces waste. wikipedia.org

Renewable Feedstocks: Furfural is a platform chemical derived from biomass, which makes this synthesis partially based on renewable resources. rsc.orgtaylorfrancis.com This is a significant advantage from a green chemistry perspective. rsc.org

Solvent Choice: As discussed previously, selecting environmentally benign solvents is crucial. Avoiding chlorinated and other toxic solvents is a key consideration. acsgcipr.org

The following table highlights some green chemistry metrics for different reductive amination approaches.

ApproachReducing AgentKey ByproductsAtom EconomyGreen Chemistry Considerations
Two-step with NaBH₄Sodium BorohydrideBorate salts, WaterGoodUse of a stoichiometric reducing agent.
One-pot with NaBH₃CNSodium CyanoborohydrideBorate salts, Cyanide waste, WaterGoodGeneration of toxic cyanide waste is a major drawback. wikipedia.org
One-pot Catalytic HydrogenationH₂ / Metal CatalystWaterExcellentHigh atom economy, clean process, potential for catalyst recycling. H₂ is a green reductant. univ-rennes.fracsgcipr.org

Solvent-Free and Aqueous Media Syntheses

The use of solvent-free or aqueous reaction media represents a significant step towards greener chemical processes, minimizing the use of volatile organic compounds (VOCs). For the synthesis of N-furfuryl anilines, reductive amination of furfural with the corresponding aniline is a primary route.

Aqueous Media Synthesis:

Reductive amination in aqueous media is an attractive, environmentally friendly approach. Research has demonstrated the feasibility of this reaction for various substrates. For instance, the reductive amination of furfural with ammonia has been successfully carried out in an aqueous solution using a Rh/Al2O3 catalyst, achieving a high selectivity for furfurylamine. mdpi.com This indicates the potential for using water as a solvent for the reaction of furfural with substituted anilines like 3,4-difluoroaniline.

In a similar vein, a study on the reductive amination of 5-hydroxymethylfurfural (HMF) with aniline and other amines was conducted in an aqueous medium using a Ni6AlOx catalyst. nih.gov This work reported good to excellent yields for the corresponding secondary amines, highlighting the versatility of aqueous systems for this transformation. nih.gov The reaction of HMF with aniline, for example, yielded the desired N-substituted product in 85% yield. nih.gov While specific data for 3,4-difluoroaniline is not provided, the success with aniline suggests that this method could be adapted for its difluorinated analogue.

The general procedure for such a reaction would involve the condensation of furfural and 3,4-difluoroaniline in water to form an imine intermediate, which is then reduced in situ to the target N-(furan-2-ylmethyl)aniline.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer the ultimate green chemistry advantage by completely eliminating the solvent. Mechanochemistry, where mechanical force is used to induce chemical reactions, is a promising solvent-free technique. A study on the N-alkylation of amines with alcohols using a ruthenium-based catalyst under mechanochemical conditions demonstrated high conversions for a variety of substrates. researchgate.net This solvent-free approach circumvents many issues associated with traditional solution-based syntheses. researchgate.net

While a specific example of the solvent-free reductive amination of furfural with 3,4-difluoroaniline is not detailed in the literature, the principles of mechanochemistry and other solvent-free catalytic methods could be applied. For example, the direct reaction of furfural with 3,4-difluoroaniline in the presence of a solid catalyst and a reducing agent under ball-milling conditions could be a viable synthetic route.

Sustainable Catalysis

The choice of catalyst is crucial for developing sustainable synthetic methodologies. The focus is on using earth-abundant, non-toxic, and recyclable catalysts.

Catalysis for Reductive Amination:

The reductive amination of furfural with anilines can be catalyzed by a range of metals. A study by Pinheiro et al. detailed the use of a homogeneous Ru-MACHO-BH catalyst for the transfer hydrogenation of furfurals with various anilines using isopropanol (B130326) as a hydrogen donor. researchgate.net This base-free method was shown to be effective for anilines bearing electron-withdrawing groups, which suggests that 3,4-difluoroaniline would be a suitable substrate. researchgate.net

Heterogeneous catalysts are often preferred for their ease of separation and recyclability. A two-step, one-pot reductive amination of furanic aldehydes with primary amines was developed using a CuAlOx catalyst derived from a layered double hydroxide. mdpi.com The reaction first involves the condensation of the aldehyde and amine in methanol, followed by the hydrogenation of the resulting imine in a flow reactor over the heterogeneous catalyst. mdpi.com This method provided excellent yields for a range of substrates, including the reaction of 5-hydroxymethylfurfural with aniline, which gave a 98% yield of the corresponding N-substituted amine. mdpi.com This inexpensive and environmentally friendly process could be adapted for the synthesis of this compound.

The following table summarizes representative catalytic systems and their performance in the reductive amination of furanic aldehydes with anilines, which can be considered as models for the synthesis of the target compound.

CatalystReactantsSolvent/ConditionsYield (%)Reference
Ru-MACHO-BHFurfural and various anilinesIsopropanolModerate to excellent researchgate.netresearchgate.net
CuAlOx5-Hydroxymethylfurfural and anilineMethanol (flow reactor)98 mdpi.com
Ni6AlOx5-Hydroxymethylfurfural and anilineWater85 nih.gov
Au/TiO2-RFurfural and nitrobenzene (B124822) (in situ reduction to aniline)Not specified93 mdpi.comresearchgate.net

N-Alkylation with Furfuryl Alcohol:

Chemical Reactivity and Transformations of 3,4 Difluoro N Furan 2 Ylmethyl Aniline

Reactivity of the Aniline (B41778) Nitrogen Moiety

The nitrogen atom in 3,4-difluoro-N-(furan-2-ylmethyl)aniline, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic. However, the electron-withdrawing effect of the 3,4-difluorophenyl group reduces its basicity and nucleophilicity compared to non-fluorinated analogues. Despite this, the nitrogen center remains a key site for a variety of chemical transformations.

The lone pair on the nitrogen atom allows it to react with a range of electrophiles. These reactions typically involve the formation of a new bond to the nitrogen, leading to quaternary ammonium (B1175870) salts or N-substituted products. For instance, reaction with alkyl halides can lead to N-alkylation, although the reduced nucleophilicity might necessitate harsher reaction conditions compared to more basic amines.

One of the most characteristic reactions of the secondary amine in this compound is its acylation to form amides, ureas, and carbamates. These functional groups are prevalent in many biologically active molecules. nih.govnih.gov The synthesis of these derivatives typically involves the reaction of the amine with acylating agents under basic conditions.

Amides: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding N-substituted amides. Microwave-assisted methods have been shown to be effective for the synthesis of amide derivatives containing furan (B31954) rings. researchgate.netresearchgate.net

Ureas: Ureas are readily formed by reacting the amine with isocyanates. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) can be used to generate an intermediate that subsequently reacts with another amine. nih.gov

Carbamates: Carbamates are synthesized by the reaction of the amine with chloroformates. researchgate.net These reactions provide a reliable method for introducing a carbamate (B1207046) linkage, which is a key structural motif in many pharmaceutical compounds. nih.gov

DerivativeReactantGeneral Product Structure
AmideAcyl Chloride (R-COCl)Amide structure
UreaIsocyanate (R-NCO)Urea structure
CarbamateChloroformate (R-OCOCl)Carbamate structure
Table 1: Formation of Amide, Urea, and Carbamate Derivatives.

The secondary amine can participate in condensation reactions with carbonyl compounds. For example, acid-catalyzed condensation of furfurylamine (B118560) with aldehydes is a known method for synthesizing difurfuryl diamines. usda.gov Similarly, this compound can undergo condensation with aldehydes and ketones. The reaction of aniline with formaldehyde, for instance, is a well-studied industrial process. mdpi.com Reductive amination of furfural (B47365) with anilines also provides a route to N-furfuryl aniline derivatives. researchgate.net

Reactivity of the Furan Ring Moiety

Furan readily undergoes electrophilic aromatic substitution, with a strong preference for attack at the 2- or 5-position (the α-positions) due to the superior stabilization of the resulting carbocation intermediate. chemicalbook.compearson.comreddit.com Since the 2-position is already substituted in this compound, electrophilic attack is expected to occur predominantly at the 5-position. The reactions are typically carried out under mild conditions to avoid polymerization or ring-opening, which are common side reactions for furans under strong acid catalysis. pharmaguideline.com

Common EAS reactions for furan include:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Milder conditions, such as using dioxane-bromine complex at low temperatures, can achieve monobromination. pharmaguideline.compearson.com

Nitration: Nitration is achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Sulfonation: Furan can be sulfonated with reagents like pyridine-sulfur trioxide complex. pharmaguideline.com

Friedel-Crafts Acylation: This reaction can be performed using mild Lewis acids to introduce an acyl group onto the furan ring.

ReactionReagentExpected Major Product Position
BrominationBr₂/Dioxane5-bromo
NitrationAcetyl nitrate5-nitro
SulfonationPyridine-SO₃5-sulfonic acid
AcylationAc₂O/BF₃·OEt₂5-acetyl
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Furan Ring.

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids, oxidizing agents, or upon protonation, especially when electron-releasing substituents are present. pharmaguideline.com The polymerization of furfuryl alcohol, for instance, is known to be accompanied by ring-opening side reactions. mdpi.com Treatment of furans with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid can lead to ring cleavage. pharmaguideline.com In the context of this compound, strongly acidic reaction conditions could potentially lead to the hydrolysis of the furan moiety, yielding a 1,4-dicarbonyl compound. The rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into benzofuran (B130515) derivatives involves a furan ring-opening and subsequent ring-closure mechanism. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan moiety within this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furan itself is a cyclic diene, but its aromatic character reduces its reactivity compared to acyclic dienes. The outcome of Diels-Alder reactions involving furan derivatives is often governed by a sensitive thermodynamic equilibrium, with the retro-Diels-Alder reaction being facile. mdpi.com

Recent studies have shown that even electron-poor furans like furfural can participate in Diels-Alder reactions, particularly when conducted in an aqueous medium, which provides an additional thermodynamic driving force. rsc.org This suggests that under appropriate conditions, this compound could react with highly reactive dienophiles like maleimides or maleic anhydride. rsc.orgnih.gov The reaction would be expected to form an exo or endo cycloadduct, with the stereochemical outcome depending on kinetic versus thermodynamic control. researchgate.net

Table 1: Plausible Diels-Alder Reaction Parameters
DienophileConditionsExpected ProductKey Considerations
N-PhenylmaleimideHigh pressure (10-15 kbar), CH₂Cl₂, rt7-oxanorbornene derivativeStereoselectivity (endo/exo ratio) is temperature and pressure dependent.
Maleic AnhydrideNeat or in aqueous media, 80-100 °CCycloadduct, prone to retro-DAReaction is often reversible; adduct may be trapped in situ. rsc.orgnih.gov
Dimethyl acetylenedicarboxylateLewis acid (e.g., ZnI₂), sealed tube, 120 °COxabicyclo[2.2.1]hepta-2,5-diene derivativeProduct can undergo subsequent aromatization.

Reactivity of the Fluorinated Phenyl Ring

The 3,4-difluorophenyl group is the site of several important transformations, primarily leveraging the presence of the fluorine atoms and the directing effect of the secondary amine.

The presence of two electron-withdrawing fluorine atoms on the aniline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. nih.gov

In this compound, the fluorine atoms act as both activating groups and potential leaving groups. The secondary amine group (-NH-), however, is an electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. This opposing electronic effect means that SNAr reactions on this substrate typically require strong nucleophiles and potentially elevated temperatures.

Regioselectivity is a key consideration. Nucleophilic attack is generally favored at the position para to the strongest electron-withdrawing group. In this molecule, the fluorine at the 4-position is para to the amine group's point of attachment. Strong nucleophiles like alkoxides, thiolates, or secondary amines could preferentially displace the fluoride (B91410) at the C4 position. The outcome can be influenced by the specific nucleophile and reaction conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the C-F bond is the strongest carbon-halogen bond and generally less reactive in standard cross-coupling reactions compared to C-Br or C-I bonds, recent advances in catalyst design have enabled the use of aryl fluorides as coupling partners.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. To make this compound reactive in a Suzuki coupling, specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., biarylphosphines) would likely be required to facilitate the challenging oxidative addition of the C-F bond. researchgate.net Alternatively, the aniline ring could first be halogenated (e.g., brominated or iodinated) at a different position to provide a more reactive handle for standard Suzuki conditions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki reaction, direct coupling at the C-F positions of this compound would be challenging. However, derivatization of the ring to include a more reactive halide would enable this transformation, providing access to a range of alkynyl-substituted aniline derivatives.

A more viable strategy for functionalizing the fluorinated ring is through palladium-catalyzed C-H activation. beilstein-journals.org Given the directing capacity of the amine group, a palladium catalyst could selectively functionalize the C-H bond at the C5 position, ortho to the amine and meta to the fluorine atoms.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypePotential SubstrateTypical ConditionsPotential Product
Suzuki Coupling5-Bromo-3,4-difluoro-N-(furan-2-ylmethyl)anilinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C5-Aryl-3,4-difluoro-N-(furan-2-ylmethyl)aniline
Sonogashira Coupling5-Iodo-3,4-difluoro-N-(furan-2-ylmethyl)anilinePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt5-Alkynyl-3,4-difluoro-N-(furan-2-ylmethyl)aniline
C-H ArylationThis compoundPd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, 110 °C5-Aryl-3,4-difluoro-N-(furan-2-ylmethyl)aniline

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to an adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles. organic-chemistry.orgbaranlab.org

For this compound, the secondary amine group can serve as a DMG. wikipedia.orgharvard.edu Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would first deprotonate the N-H proton to form a lithium amide. This lithium amide is a potent DMG that directs a second deprotonation from one of the ortho C-H positions. uwindsor.ca There are two such positions: C2 and C5.

Metalation at C2: This position is ortho to the directing amide group.

Metalation at C5: This position is also ortho to the directing group and is flanked by a fluorine atom at C4. The inductive effect of the fluorine atom can increase the acidity of the C5 proton, potentially making this site the preferred location for metalation.

Following lithiation, quenching the reaction with an electrophile (e.g., CO₂, I₂, aldehydes, or alkyl halides) would introduce a new substituent regioselectively at either the C2 or C5 position, depending on the kinetic versus thermodynamic control of the lithiation step. harvard.edu

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions involving this compound are well-established for their respective reaction classes.

Diels-Alder Reaction: This is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The stereochemistry of the product (endo or exo) is determined by the geometry of this transition state, with the endo product often favored under kinetic control due to secondary orbital interactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The reaction follows a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon bearing a fluorine atom, breaking the aromaticity and forming a negatively charged Meisenheimer complex. This intermediate is the rate-determining step. The negative charge is delocalized across the ring and stabilized by the electron-withdrawing groups. In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. nih.gov

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle. For the Suzuki reaction, the cycle typically involves: (1) Oxidative addition of the Pd(0) catalyst to the aryl halide (or activated aryl fluoride); (2) Transmetalation, where the organic group is transferred from the boron reagent to the palladium center; and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. mdpi.com

Directed Ortho-Metalation (DoM): The mechanism begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic nitrogen of the directing group. This forms a complex that positions the alkyl base in close proximity to the ortho proton, facilitating its abstraction in an intramolecular fashion. This is known as a complex-induced proximity effect (CIPE). baranlab.org

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity is a critical aspect of the reactivity of a multifunctional molecule like this compound.

Chemoselectivity: The molecule possesses multiple reactive sites. Under electrophilic conditions (e.g., nitration, halogenation), the electron-rich furan ring is expected to be more reactive than the electron-deficient difluorophenyl ring. Conversely, under nucleophilic attack, the difluorophenyl ring is the reactive site, provided a strong nucleophile is used. In metal-catalyzed reactions, the choice of catalyst and conditions can direct the reaction to either a C-F or C-H bond on the aniline ring.

Regioselectivity:

SNAr: As discussed, nucleophilic attack is likely to occur at the C4 position, which is para to the activating amine substituent.

DoM: Metalation is directed to the positions ortho to the amine group (C2 and C5). The precise regioselectivity between these two sites would depend on a balance of steric factors and the acidifying effect of the adjacent fluorine atom.

Electrophilic Attack on Furan: Electrophilic substitution on the 2-substituted furan ring typically occurs at the C5 position due to the directing effect of the alkyl substituent and the stability of the cationic intermediate.

Stereoselectivity: The primary source of stereoselectivity arises in Diels-Alder reactions. The cycloaddition can lead to the formation of endo and exo diastereomers. The endo product, where the dienophile's substituent is oriented toward the diene's π-system, is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state. researchgate.net However, if the reaction is reversible, the more thermodynamically stable exo product may predominate.

Advanced Spectroscopic and Structural Elucidation Studies of 3,4 Difluoro N Furan 2 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

For a related compound, N-(furan-2-ylmethyl)aniline, the proton NMR spectrum shows characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the protons of the aniline (B41778) ring. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. In the case of 3,4-difluoro-N-(furan-2-ylmethyl)aniline, the introduction of two fluorine atoms on the aniline ring would significantly influence the chemical shifts of the nearby protons and carbons due to the strong electron-withdrawing nature of fluorine. The coupling between fluorine, carbon, and proton nuclei would also lead to more complex splitting patterns.

A comprehensive study on 3,4-difluoroaniline (B56902) provides detailed analysis of its ¹H and ¹³C NMR spectra, which would be foundational for interpreting the spectrum of the target compound. nih.gov

Proton (¹H) NMR Data for 3,4-difluoroaniline A detailed ¹H NMR spectrum for this compound is not available.

Carbon (¹³C) NMR Data for 3,4-difluoroaniline A detailed ¹³C NMR spectrum for this compound is not available.

Fluorine (¹⁹F) NMR Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, this analysis would reveal two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-3 and C-4 positions of the aniline ring. The chemical shifts and the coupling between the two fluorine atoms (F-F coupling) and between each fluorine and adjacent protons (H-F coupling) would provide critical information for confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons (e.g., within the furan ring and the aniline ring).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the furan-2-ylmethyl group to the nitrogen of the 3,4-difluoroaniline moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of different protons, helping to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of the elemental formula (C₁₁H₉F₂NO), confirming that the synthesized compound has the correct atomic composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and can break apart into characteristic fragment ions. The analysis of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the nitrogen atom, as well as fragmentation of the furan and difluorophenyl rings. The masses of these fragments would be consistent with the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman

The predicted vibrational frequencies for key functional groups of this compound are presented below. These calculations are typically performed using a B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. nih.govasianpubs.org

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity (IR/Raman)
N-H Stretch 3450-3400 3450-3400 Medium / Weak
C-H Stretch (Aromatic) 3100-3000 3100-3000 Medium / Strong
C-H Stretch (Furan) 3150-3120 3150-3120 Medium / Strong
C-H Stretch (Methylene) 2950-2850 2950-2850 Medium / Medium
C=C Stretch (Aromatic) 1620-1580 1620-1580 Strong / Strong
C=C Stretch (Furan) 1590-1550 1590-1550 Strong / Strong
N-H Bend 1600-1550 1600-1550 Medium / Weak
C-N Stretch 1350-1250 1350-1250 Strong / Medium
C-F Stretch 1280-1100 1280-1100 Very Strong / Weak

The N-H stretching vibration is expected in the 3450-3400 cm⁻¹ region, characteristic of secondary amines. The aromatic and furan C-H stretching modes are predicted to appear above 3000 cm⁻¹. The C-F stretching vibrations are anticipated to be prominent in the IR spectrum, typically in the 1280-1100 cm⁻¹ range, due to the large dipole moment change associated with this bond. The Raman spectrum is expected to be dominated by the symmetric stretching vibrations of the aromatic and furan rings.

X-ray Diffraction Crystallography (if suitable crystals are obtained)

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the crystallographic databases. The ability to obtain single crystals suitable for X-ray diffraction is contingent upon the purification of the compound and the selection of an appropriate crystallization solvent system. Computational crystal structure prediction methods can offer insights into the likely packing arrangements and intermolecular interactions that would be observed in the solid state. rsc.org

Should suitable crystals be grown, a crystallographic analysis would provide definitive information on:

Molecular Conformation: The dihedral angles between the aniline and furan rings, as well as the geometry of the methylene bridge.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···O or N-H···F), π-π stacking between the aromatic and/or furan rings, and other van der Waals forces that dictate the crystal packing.

In related furan-aniline structures, π-π stacking and hydrogen bonding are common motifs that influence the solid-state architecture. researchgate.netnih.gov

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105
Z 4

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption and Fluorescence)

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a computational method widely used for studying the photophysical properties of organic molecules. nih.govijcce.ac.irrsc.org

The UV-Vis absorption spectrum is expected to arise from π-π* and n-π* electronic transitions within the aromatic and furan systems. The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms on the aniline ring, along with the π-system of the furan ring, will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption maxima (λmax).

Fluorescence spectroscopy provides information about the excited state of the molecule. Upon excitation, the molecule may relax to the ground state via radiative decay, emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a Stokes shift.

Table 3: Predicted Photophysical Properties of this compound in a Nonpolar Solvent (e.g., Cyclohexane)

Parameter Predicted Value
Absorption Maximum (λmax) 280-320 nm
Molar Extinction Coefficient (ε) at λmax 10,000-20,000 M⁻¹cm⁻¹
Emission Maximum (λem) 340-380 nm
Fluorescence Quantum Yield (ΦF) 0.1-0.3

The predicted absorption maximum is in the UV-A to UV-B region, typical for substituted anilines. The fluorescence is expected to be in the UV-A to visible blue region. The quantum yield is predicted to be moderate, as non-radiative decay pathways can be competitive in such flexible molecules. The photophysical properties are expected to be sensitive to solvent polarity, with a likely red-shift in both absorption and emission spectra in more polar solvents due to the stabilization of the excited state.

Theoretical and Computational Investigations of 3,4 Difluoro N Furan 2 Ylmethyl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the structural and electronic properties of molecules. For 3,4-difluoro-N-(furan-2-ylmethyl)aniline, DFT methods can provide deep insights into its fundamental characteristics at the atomic level. A popular and effective approach for such studies involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with a comprehensive basis set like 6-311++G(d,p). researchgate.netacs.orgresearchgate.net This level of theory has been shown to provide a reliable balance between computational cost and accuracy for a wide range of organic molecules. nih.govscirp.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For this compound, the key structural parameters of interest are the bond lengths, bond angles, and dihedral angles, particularly around the central C-N bond that connects the furan-2-ylmethyl group to the aniline (B41778) nitrogen.

Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(phenyl)-N~1.40
Bond Length (Å)N-C(methylene)~1.45
Bond Length (Å)C(methylene)-C(furan)~1.51
Bond Angle (°)C(phenyl)-N-C(methylene)~120.0
Dihedral Angle (°)C(phenyl)-C(phenyl)-N-C(methylene)Variable (Defines Conformation)
Dihedral Angle (°)C(phenyl)-N-C(methylene)-C(furan)Variable (Defines Conformation)

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic regions, while the LUMO, an electron acceptor, points to electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. stackexchange.comirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO may be distributed across the aromatic systems.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.dereadthedocs.io By mapping the electrostatic potential onto the electron density surface, one can identify regions of positive and negative potential. numberanalytics.comresearchgate.net In an MEP map, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For the target molecule, negative potential is anticipated around the furan's oxygen atom, the aniline's nitrogen atom, and the fluorine atoms due to their high electronegativity. Positive potential would likely be found around the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)
Energy of HOMO (EHOMO)-5.5 to -6.5
Energy of LUMO (ELUMO)-0.5 to -1.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. github.ioyoutube.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. psu.edudesignworldonline.com

By analyzing these vibrational modes, a detailed assignment of the experimental IR and Raman spectra can be made. acs.org For this compound, characteristic vibrational frequencies would include N-H stretching (if the amine is secondary), C-H stretching in the aromatic and furan (B31954) rings, C-F stretching, C-N stretching, and various ring deformation modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.

Table 3: Predicted Key Vibrational Frequencies (cm-1) for this compound (DFT/B3LYP/6-311++G(d,p))

Vibrational ModePredicted Wavenumber (Scaled)
N-H Stretch~3400-3500
Aromatic C-H Stretch~3050-3150
Furan C-H Stretch~3100-3200
C=C Stretch (Aromatic)~1500-1600
C-F Stretch~1150-1250
C-N Stretch~1250-1350

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. numberanalytics.comrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov This methodology is particularly useful for exploring the conformational flexibility of molecules like this compound. wustl.edu

By simulating the molecule's movement over a period of nanoseconds or longer, MD can reveal the accessible conformational space, the frequency of transitions between different conformations, and the flexibility of different parts of the molecule. nih.gov For this compound, MD simulations would focus on the torsional dynamics around the C(phenyl)-N and N-C(methylene) bonds to understand the preferred orientations of the furan and difluorophenyl rings relative to each other in a given environment (e.g., in a solvent). Analysis of the simulation trajectory can yield information on the root-mean-square fluctuation (RMSF) of atoms, providing a quantitative measure of their mobility.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify the transition state (TS) — the highest energy point along the reaction pathway. github.io The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. labcompare.comims.ac.jp

Quantitative Structure-Reactivity Relationships (QSRR) from a Theoretical Perspective

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. researchgate.netontosight.ai Instead of relying solely on experimental data, theoretical descriptors derived from quantum chemical calculations can be used to build robust QSRR models. ontosight.ai

For a class of compounds including this compound, a QSRR study would involve calculating a variety of quantum chemical descriptors. These can include electronic parameters (HOMO/LUMO energies, Mulliken charges), steric parameters (molecular volume, surface area), and thermodynamic parameters (enthalpy of formation). chemrxiv.orgyoutube.com By correlating these descriptors with an experimentally measured or computationally determined reactivity parameter (e.g., the activation energy for a specific reaction) for a series of related aniline-furan derivatives, a predictive model can be developed. Such a model could then be used to estimate the reactivity of new, unsynthesized compounds within the same chemical class, thereby guiding synthetic efforts toward molecules with desired reactivity profiles.

Synthesis and Exploration of Derivatives and Analogues of 3,4 Difluoro N Furan 2 Ylmethyl Aniline

Design Principles for Structural Analogues

The design of structural analogues of 3,4-difluoro-N-(furan-2-ylmethyl)aniline is guided by established medicinal chemistry principles aimed at systematically modifying the molecule to explore and optimize its chemical characteristics. Key strategies include isosteric and bioisosteric replacements, conformational restriction, and scaffold hopping.

Isosteric and Bioisosteric Replacement: This principle involves the substitution of atoms or functional groups with others that possess similar physical or chemical properties, potentially leading to compounds with retained or enhanced characteristics. For instance, the furan (B31954) ring, a five-membered aromatic heterocycle, can be considered a bioisostere of a phenyl ring, offering a different balance of hydrophilicity and lipophilicity. chemicalbook.com Similarly, the fluorine atoms on the aniline (B41778) ring can be replaced with other halogens (e.g., chlorine, bromine) or trifluoromethyl groups to modulate electronic properties and lipophilicity. The nitrogen of the secondary amine can also be part of a larger heterocyclic system.

Conformational Restriction: Introducing structural constraints can reduce the number of possible conformations a molecule can adopt. This can be achieved by incorporating cyclic structures or introducing steric bulk. For example, bridging the furan and aniline rings could create a more rigid, polycyclic structure, providing insights into the spatial requirements for specific chemical interactions.

Design Principle Description Example Application to this compound
Isosteric/Bioisosteric ReplacementSubstitution of atoms/groups with similar properties.Replacing the furan ring with a thiophene (B33073) or pyridine ring.
Conformational RestrictionReducing conformational flexibility.Introducing a bridge between the furan and aniline rings.
Scaffold HoppingReplacing the core scaffold while maintaining key features.Replacing the furan-methylene-aniline core with a benzofuran (B130515) or indole scaffold.

Synthetic Strategies for Targeted Structural Modifications

The synthesis of analogues of this compound can be systematically approached by modifying its three key components: the furan ring, the aniline nitrogen, and the fluorinated phenyl ring.

The furan ring is amenable to various modifications, including electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution: Furan is highly reactive towards electrophiles, with substitution preferentially occurring at the C5 position (and C2 if unsubstituted). chemicalbook.compearson.compearson.compharmaguideline.comnumberanalytics.com Common electrophilic substitution reactions include:

Nitration: Using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.comnumberanalytics.com

Halogenation: Reaction with bromine or chlorine often leads to polyhalogenated products, requiring milder conditions for monosubstitution. pharmaguideline.com

Formylation: Vilsmeier-Haack or Gattermann-Koch reactions can introduce a formyl group.

Alkylation and Acylation: Friedel-Crafts reactions can be employed, often with milder catalysts due to the furan's reactivity.

Saturation: The furan ring can be partially or fully hydrogenated to yield dihydrofuran or tetrahydrofuran derivatives, respectively. This modification significantly alters the planarity and electronic properties of this part of the molecule.

Modification Type Reagents and Conditions Expected Product
NitrationAcetyl nitrate, low temperature5-Nitro-N-(furan-2-ylmethyl)-3,4-difluoroaniline
BrominationN-Bromosuccinimide (NBS), CCl45-Bromo-N-(furan-2-ylmethyl)-3,4-difluoroaniline
HydrogenationH2, Pd/C or Raney NiN-(Tetrahydrofuran-2-ylmethyl)-3,4-difluoroaniline

The secondary amine linkage provides a key site for introducing a variety of substituents.

N-Alkylation: The nitrogen can be further alkylated to form tertiary amines using alkyl halides or via reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This modification can also serve as a protecting group strategy to moderate the reactivity of the aniline ring during other transformations.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce additional aryl or heteroaryl groups on the nitrogen atom. nih.gov

Modification Type Reagents and Conditions Expected Product
N-MethylationMethyl iodide, baseN-(Furan-2-ylmethyl)-N-methyl-3,4-difluoroaniline
N-AcetylationAcetic anhydride, pyridineN-Acetyl-N-(furan-2-ylmethyl)-3,4-difluoroaniline
N-PhenylationPhenyl bromide, Pd catalyst, baseN-(Furan-2-ylmethyl)-N-phenyl-3,4-difluoroaniline

The difluorinated phenyl ring can be modified by altering the fluorine substitution pattern or by introducing additional substituents.

Varying Fluorine Positions: The synthesis can start from different difluoroaniline isomers (e.g., 2,4-difluoroaniline) to investigate the impact of fluorine positioning on the molecule's properties.

Introduction of Additional Substituents: Standard electrophilic aromatic substitution reactions can be challenging due to the deactivating effect of the fluorine atoms and the amino group. However, directed ortho-metalation (DoM) strategies can be employed. Alternatively, starting from a more highly substituted aniline precursor allows for the introduction of a wider range of functional groups.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms can activate the ring towards nucleophilic aromatic substitution, particularly if a nitro group is also present.

Modification Type Synthetic Approach Example Product
Isomeric FluorinationStart with 2,4-difluoroanilineN-(Furan-2-ylmethyl)-2,4-difluoroaniline
Introduction of a Nitro GroupNitration of a suitable precursorN-(Furan-2-ylmethyl)-3,4-difluoro-5-nitroaniline
Introduction of an Alkyl GroupReductive amination with a substituted anilineN-(Furan-2-ylmethyl)-3,4-difluoro-5-methylaniline

Structure-Reactivity Relationship Studies of Analogues (Purely Chemical Context)

The chemical reactivity of analogues of this compound is influenced by the electronic and steric effects of the substituents on each of the three molecular components.

Furan Ring Reactivity: Electron-donating groups on the furan ring will enhance its reactivity towards electrophiles, while electron-withdrawing groups will decrease it. The nature of the substituent will also direct the position of further electrophilic attack.

Aniline Basicity and Nucleophilicity: The basicity of the aniline nitrogen is influenced by substituents on the phenyl ring. Electron-donating groups increase basicity, while electron-withdrawing groups, such as the two fluorine atoms, decrease it. Further substitution on the phenyl ring will modulate this effect.

Phenyl Ring Reactivity: The two fluorine atoms are deactivating towards electrophilic aromatic substitution but are ortho, para-directing. The amino group is a strong activating, ortho, para-directing group. The interplay of these effects will govern the regioselectivity of any substitution reactions on the phenyl ring.

Combinatorial and Library Synthesis Approaches

The synthesis of a large and diverse library of analogues of this compound can be efficiently achieved using combinatorial chemistry techniques. nih.govnih.gov5z.com A divergent synthetic approach is well-suited for this purpose.

A common starting point could be the reductive amination of a variety of substituted furfurals with 3,4-difluoroaniline (B56902). researchgate.netrsc.orgtaylorfrancis.com This would generate a library of compounds with diverse substituents on the furan ring. Subsequently, the secondary amine could be functionalized with a range of alkyl or acyl halides in a parallel synthesis format.

Alternatively, a library could be constructed by reacting furfurylamine (B118560) with a diverse set of fluorinated aryl halides via palladium-catalyzed cross-coupling reactions. nih.gov This would allow for the exploration of a wide range of substitution patterns on the phenyl ring.

Library Synthesis Strategy Variable Component 1 Variable Component 2 Resulting Library
Reductive Amination followed by N-AlkylationSubstituted FurfuralsAlkyl HalidesDiversity on the furan ring and aniline nitrogen
Pd-Catalyzed Cross-CouplingFluorinated Aryl Halides-Diversity on the fluorinated phenyl ring

By employing these design principles and synthetic strategies, a wide array of derivatives and analogues of this compound can be systematically synthesized and their chemical properties explored.

Applications in Chemical Sciences and Advanced Materials

Role as a Synthetic Intermediate in Complex Organic Synthesis

The structure of 3,4-difluoro-N-(furan-2-ylmethyl)aniline makes it a valuable synthetic intermediate. The N-(furan-2-ylmethyl)aniline framework is commonly synthesized through the reductive amination of furfural (B47365) (a biomass-derived aldehyde) with anilines. researchgate.netmdpi.com This class of compounds, known as furfurylamines, serves as a crucial starting point for producing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and synthetic resins. researchgate.netresearchgate.net The presence of fluorine atoms on the aniline (B41778) ring is known to significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making fluorinated intermediates like this one particularly sought after in medicinal chemistry and other specialized fields.

The N-(furan-2-ylmethyl)aniline scaffold is a recognized precursor for the synthesis of advanced heterocyclic systems. While specific examples commencing from the 3,4-difluoro derivative are not extensively documented, analogous compounds are utilized in significant synthetic transformations. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been successfully synthesized and evaluated for their biological activities. nih.gov The general synthetic strategy involves using the N-(furan-2-ylmethyl)aniline derivative as a foundational unit to construct the tetrazole ring, demonstrating the utility of this scaffold in creating more complex, multi-heterocyclic structures. The furan (B31954) ring itself is a versatile starting material for various other heterocyclic systems through reactions like the Diels-Alder reaction or ring-closing metathesis.

Ligand Chemistry and Coordination Compound Synthesis

The nitrogen and oxygen atoms within this compound provide potential coordination sites for metal ions, suggesting its utility in ligand chemistry. The secondary amine nitrogen and the furan oxygen can act as Lewis bases, making the molecule a potential chelating ligand. Schiff bases derived from furfural and various anilines are well-known for their ability to form stable coordination complexes with a wide range of transition metals. researchgate.net Furthermore, more complex aniline-based structures with appended coordinating arms are used to create diverse structures, from discrete metal complexes to one-dimensional coordination polymers. rsc.org Although specific coordination complexes of this compound are not detailed in the literature, its structural elements are analogous to those found in established multimodal ligands. For example, a furan-containing triazolopyrimidine derivative has been shown to act as a bridging ligand between two zinc atoms, forming polymeric chains. nih.gov

Applications in Advanced Materials Science

The constituent parts of this compound—the furan ring and the fluoroaniline (B8554772) core—are both important precursors in the field of advanced materials. Furan-based monomers, derived from renewable biomass, are central to the development of sustainable polymers, including polyesters and novel macromolecular materials. core.ac.ukwiley.com

The this compound molecule can be considered a monomer for the synthesis of specialty polymers. The aniline moiety can be polymerized to form polyanilines, a class of conducting polymers. The substitution of fluorine on the aromatic ring is known to alter the thermal and electronic properties of the resulting polymer. metu.edu.trresearchgate.net Simultaneously, the furan group can be involved in various polymerization reactions, such as those initiated by the polycondensation of furfuryl alcohol or through Diels-Alder cycloadditions, to create a diverse range of materials. wiley.comresearchgate.net The combination of these two functionalities in a single molecule offers a pathway to novel copolymers with potentially unique thermal, electronic, and mechanical properties.

The table below summarizes the roles of related furan and aniline compounds in polymer synthesis, illustrating the potential applications of the title compound.

Precursor TypePolymer ClassResulting Properties/Applications
Fluoroanilines PolyanilinesModified conductivity, thermal stability metu.edu.trresearchgate.net
Furfural/Furfuryl Alcohol Furan resins, PolyestersThermosetting resins, renewable plastics core.ac.ukresearchgate.net
Difunctional Furans Thermally reversible polymersMaterials with self-healing capabilities via Diels-Alder core.ac.uk

While there is no specific research available detailing the use of this compound in organic electronic devices, furan-containing compounds are of significant interest in this field. Furan-based materials are explored as sustainable alternatives to their thiophene-based counterparts in applications such as organic transistors and photovoltaics. The furan ring is structurally similar to thiophene (B33073) but can offer advantages in solubility and fluorescence. The electron-rich nature of the furan ring makes it a useful building block for conjugated systems that form the basis of organic semiconductors.

Catalysis (e.g., as a component in organocatalytic or metal-catalyzed systems)

There is currently no scientific literature that describes the use of This compound as a catalyst, ligand, or any other component within organocatalytic or metal-catalyzed systems. Research on related N-aryl furfurylamines typically focuses on their synthesis through the reductive amination of furfural and its derivatives with various anilines, rather than their subsequent application as catalysts themselves. While the fluorinated aniline and furan moieties are present in various catalytically active compounds, no studies have specifically investigated or reported the catalytic properties of this particular molecular combination.

Supramolecular Chemistry and Non-Covalent Interactions

No studies concerning the involvement of This compound in supramolecular assemblies or detailed analyses of its non-covalent interactions have been found in the reviewed literature. The potential for this molecule to engage in interactions such as hydrogen bonding (via the N-H group), π-π stacking (via the aniline and furan rings), or halogen bonding (via the fluorine atoms) can be hypothesized based on its structure. However, no experimental or computational studies have been published to confirm or characterize these potential interactions or to describe its use as a building block in supramolecular chemistry.

Conclusion and Future Research Directions

Identification of Unexplored Synthetic Routes and Methodologies

The primary and most direct route to 3,4-difluoro-N-(furan-2-ylmethyl)aniline is through the reductive amination of 3,4-difluoroaniline (B56902) with furfural (B47365). researchgate.nettaylorfrancis.comnih.gov This reaction, typically proceeding via the formation of an imine intermediate followed by reduction, is a robust and widely used method for C-N bond formation. Various reducing agents and catalytic systems have been developed for this transformation, offering a range of conditions from mild to more forcing. mdpi.com

While reductive amination is the most probable synthetic pathway, other methodologies remain largely unexplored for this specific target. These include:

Catalytic N-alkylation: The direct reaction of 3,4-difluoroaniline with furfuryl alcohol, promoted by a suitable catalyst, could provide a more atom-economical route.

Buchwald-Hartwig amination: While typically used for aryl-aryl or aryl-amine coupling, variations of this palladium-catalyzed cross-coupling could potentially be adapted for the synthesis of N-furfurylanilines.

A comparative table of potential synthetic routes is presented below:

Synthetic RouteReactantsGeneral ConditionsPotential Advantages
Reductive Amination3,4-difluoroaniline, FurfuralReducing agent (e.g., NaBH₄, H₂/catalyst)High yields, well-established
Catalytic N-alkylation3,4-difluoroaniline, Furfuryl alcoholTransition metal or acid catalystAtom economical
Buchwald-Hartwig Amination3,4-difluoroaniline, 2-(chloromethyl)furanPalladium catalyst, baseBroad substrate scope

Promising Avenues for Novel Chemical Transformations and Reactivity Studies

The unique combination of a difluorinated aniline (B41778) and a furan (B31954) ring in this compound opens up several avenues for exploring novel chemical transformations. The electron-withdrawing nature of the difluorophenyl group is expected to modulate the reactivity of both the furan ring and the benzylic C-N bond.

Promising areas for investigation include:

Cycloaddition Reactions: The furan moiety can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. nih.gov The electronic nature of the N-(3,4-difluorophenyl) group could influence the rate and selectivity of these reactions, providing access to complex polycyclic structures.

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic substitution, typically at the 5-position. The difluoroaniline substituent may influence the regioselectivity and reactivity of such transformations.

Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds could lead to the formation of N-substituted pyrroles, a reaction that is well-established for primary amines. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in

Pictet-Spengler Reaction: Intramolecular cyclization reactions, akin to the Pictet-Spengler synthesis, could be explored, potentially leading to novel fused heterocyclic systems. wikipedia.orgnih.govbeilstein-journals.orgthermofisher.com The electron-withdrawing difluorophenyl group would likely impact the conditions required for the cyclization.

Opportunities for Advanced Computational Modeling and Prediction

The absence of extensive experimental data for this compound makes it an ideal candidate for in-depth computational investigation. Advanced computational modeling techniques can provide valuable insights into its structural, electronic, and reactive properties.

Key areas for computational study include:

Reaction Mechanism and Kinetics: Computational modeling can be used to elucidate the mechanisms of potential synthetic routes and subsequent chemical transformations. This can aid in optimizing reaction conditions and predicting the feasibility of novel reactions.

Prediction of Physicochemical Properties: Properties such as lipophilicity (logP), dipole moment, and polarizability can be calculated, providing a theoretical basis for its potential applications in materials science and medicinal chemistry.

Potential for Development of New Applications in Chemical Science and Materials Innovation

The unique structural features of this compound suggest a range of potential applications in both chemical science and materials innovation.

Fluorinated Polymers: The furan moiety can be a precursor for polymerization. The incorporation of the difluorophenyl group could lead to the development of novel fluorinated polymers with unique thermal, electronic, and solubility properties. nih.govnih.govrsc.orgfluoropolymers.eu

Novel Heterocyclic Scaffolds: As a versatile intermediate, this compound can be used to synthesize a variety of complex heterocyclic structures through the reactions outlined in section 8.3. These new scaffolds could be of interest in medicinal chemistry and agrochemical research. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov

Functional Materials: The combination of the electron-rich furan ring and the electron-deficient difluorophenyl ring may impart interesting photophysical or electronic properties, making it a candidate for investigation in the field of organic electronics or as a component in functional dyes.

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